5-(pyridin-2-yl)pent-4-yn-1-ol
Overview
Description
5-(pyridin-2-yl)pent-4-yn-1-ol is an organic compound that features a pyridine ring attached to a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)pent-4-yn-1-ol typically involves the coupling of a pyridine derivative with a pentynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the pentynol chain can be reduced to form a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the triple bond.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 5-(2-Pyridinyl)-4-pentyn-1-one.
Reduction: Formation of 5-(2-Pyridinyl)-4-penten-1-ol or 5-(2-Pyridinyl)-4-pentanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(pyridin-2-yl)pent-4-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)pent-4-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pentynol chain can undergo various chemical transformations, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinyl-4-pentyn-1-ol: Similar structure but with the hydroxyl group at a different position.
5-(2-Pyridinyl)-4-penten-1-ol: Similar structure but with a double bond instead of a triple bond.
5-(2-Pyridinyl)-4-pentanol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
The combination of these functional groups provides a versatile scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-pyridin-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1,5,9H2 |
InChI Key |
MTEZTIMLFCQTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCCO |
Origin of Product |
United States |
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